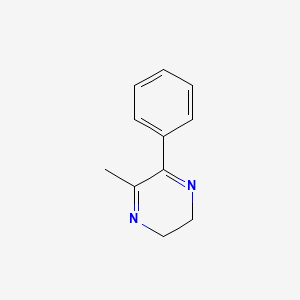![molecular formula C22H41NO5 B14720821 1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate CAS No. 6288-29-5](/img/structure/B14720821.png)
1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate typically involves esterification and amidation reactions. The synthetic route generally includes the following steps:
Esterification: The reaction between 2-ethylhexanoic acid and a suitable alcohol, such as propan-2-ol, in the presence of an acid catalyst to form the ester intermediate.
Amidation: The ester intermediate is then reacted with an amine, such as 2-ethylhexanoylamine, under controlled conditions to form the final compound.
Industrial production methods may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester and amide groups to their corresponding alcohols and amines.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functional groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Scientific Research Applications
1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s ester and amide groups make it a potential candidate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate involves its interaction with molecular targets through its ester and amide functional groups. These interactions can lead to the formation of hydrogen bonds, electrostatic interactions, and covalent modifications of target molecules. The pathways involved may include enzymatic hydrolysis, where the ester and amide bonds are cleaved by specific enzymes, leading to the release of active metabolites .
Comparison with Similar Compounds
1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate can be compared with similar compounds such as:
2-Ethylhexyl acrylate: Known for its use in polymer synthesis and adhesive formulations.
2-Ethylhexyl methacrylate: Used in the production of specialty polymers and coatings.
2-Ethylhexyl acetate: Commonly used as a solvent in various industrial applications.
The uniqueness of this compound lies in its dual ester and amide functional groups, which provide a combination of reactivity and stability not found in the other similar compounds .
Properties
CAS No. |
6288-29-5 |
|---|---|
Molecular Formula |
C22H41NO5 |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
1-[2-(2-ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate |
InChI |
InChI=1S/C22H41NO5/c1-7-11-13-18(9-3)21(25)27-16(5)15-23-20(24)17(6)28-22(26)19(10-4)14-12-8-2/h16-19H,7-15H2,1-6H3,(H,23,24) |
InChI Key |
BUFBUWAALXANIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OC(C)CNC(=O)C(C)OC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl-](/img/structure/B14720741.png)

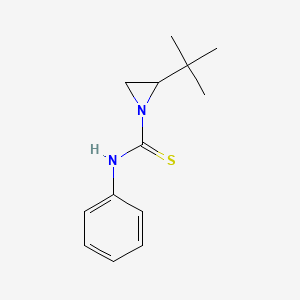

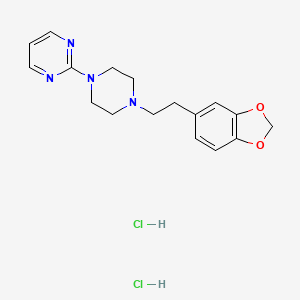
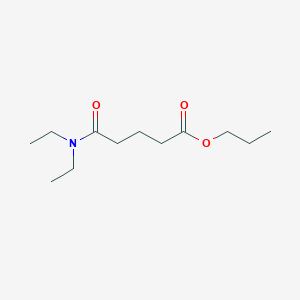
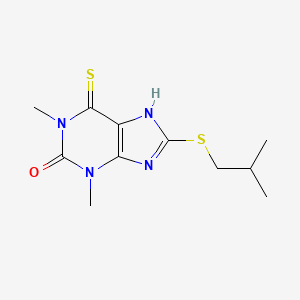

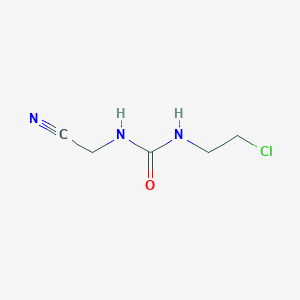


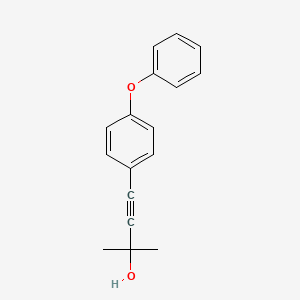
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
